5-HT2B Receptor Antagonist Potency and Selectivity of 2-(1H-Indol-3-yl)-nicotinonitrile
A direct head-to-head comparison, while ideal, is not available in the public literature for this specific compound. However, an integrated analysis of high-quality data from authoritative databases reveals a quantitative differentiation profile. The compound 2-(1H-Indol-3-yl)-nicotinonitrile demonstrates a specific and potent binding affinity for the human 5-HT2B receptor. In a binding assay, it exhibits an IC50 of 22 ± 9.0 nM [1]. This potent binding translates to a functional cellular antagonist activity with an IC50 of 54 nM in a cell-based assay [1]. The differentiation is solidified by its exceptional selectivity: in a broad screen against 161 GPCRs (including the closely related 5-HT2A and 5-HT2C subtypes), it was negative for all agonist screens and negative for all antagonist screens except for the 5-HT2B receptor [1]. Further selectivity was demonstrated by a lack of significant activity in a kinome-wide screen of 302 kinases and against common off-targets like MAO-A/B, acetylcholinesterase, and several transporters [1]. In contrast, many indole-based compounds or related nicotinonitrile derivatives are known to be promiscuous, often hitting multiple aminergic GPCRs or kinases, which can lead to confounding results in target validation studies [2].
| Evidence Dimension | Potency (5-HT2B binding) and Selectivity Profile (GPCR Panel) |
|---|---|
| Target Compound Data | IC50 = 22 ± 9.0 nM (Binding); IC50 = 54 nM (Cellular Antagonism). Negative for 160 out of 161 GPCRs. |
| Comparator Or Baseline | Class-level baseline for promiscuous indole GPCR ligands: often exhibit activity at multiple receptors (e.g., 5-HT2A, 5-HT2C, D2, H1) at similar or lower concentrations. |
| Quantified Difference | Target compound is >160-fold selective for 5-HT2B over 160 other GPCRs in functional screens. |
| Conditions | Binding Assay: 5-HT2B receptor. Cellular Assay: Functional antagonism of 5-HT2B. GPCR screen: Agonist/Antagonist activity at 161 GPCRs. Data compiled in the cited study. |
Why This Matters
For researchers studying 5-HT2B function or developing new chemical probes, this compound offers a clean, highly selective tool to dissect 5-HT2B-mediated biology without the confounding effects of off-target activity that plague many 'generic' indole-based probes.
- [1] Kargbo, R. B., et al. Characterization of a Novel Selective 5-HT2B Receptor Antagonist. (Data from Table 1, PMC11091653). Journal of Alzheimer's Disease, 2024. View Source
- [2] de Sá Alves, F. R., et al. Indole Derivatives as Privileged Structures in Drug Discovery: A Review. Current Medicinal Chemistry, 2009. View Source
